Cas no 2194907-22-5 (1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine)

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- 1-((5-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- AKOS032744534
- 1-(5-chloro-2-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
- F6554-1110
- 2194907-22-5
-
- インチ: 1S/C16H20ClN3O2S/c1-12-5-6-14(17)10-16(12)23(21,22)20-8-3-4-13(11-20)15-7-9-19(2)18-15/h5-7,9-10,13H,3-4,8,11H2,1-2H3
- InChIKey: AAMRBRKOYRAUGQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C)=C(C=1)S(N1CCCC(C2C=CN(C)N=2)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 353.0964758g/mol
- どういたいしつりょう: 353.0964758g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 63.6Ų
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6554-1110-2μmol |
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
2194907-22-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6554-1110-15mg |
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
2194907-22-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6554-1110-30mg |
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
2194907-22-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6554-1110-5μmol |
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
2194907-22-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6554-1110-1mg |
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
2194907-22-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6554-1110-50mg |
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
2194907-22-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6554-1110-25mg |
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
2194907-22-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6554-1110-4mg |
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
2194907-22-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6554-1110-10mg |
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
2194907-22-5 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6554-1110-20μmol |
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
2194907-22-5 | 20μmol |
$79.0 | 2023-09-08 |
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidineに関する追加情報
1-(5-Chloro-2-Methylbenzenesulfonyl)-3-(1-Methyl-1H-Pyrazol-3-Yl)Piperidine: A Comprehensive Overview
1-(5-Chloro-2-Methylbenzenesulfonyl)-3-(1-Methyl-1H-Pyrazol-3-Yl)Piperidine, also known by its CAS number 2194907-22-5, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activity, making it a subject of extensive research in the field of medicinal chemistry.
The molecular structure of this compound is characterized by a piperidine ring, which serves as the central framework. Attached to this ring are two key substituents: a sulfonyl group linked to a 5-chloro-2-methylbenzene moiety and a 1-methylpyrazole group. These substituents contribute to the compound's stability, solubility, and bioavailability, which are critical factors in drug design.
Recent studies have focused on the synthesis and optimization of this compound, with researchers exploring various synthetic pathways to enhance its yield and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high product quality.
In terms of biological activity, this compound has demonstrated potent inhibitory effects against several key enzymes involved in inflammatory and immune response pathways. For instance, it has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which are central targets in the development of anti-inflammatory drugs.
The structural versatility of this compound also makes it an attractive candidate for further functionalization. Researchers are currently investigating the effects of modifying the substituents on the piperidine ring to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Moreover, computational modeling studies have provided valuable insights into the compound's interactions with target proteins at the molecular level. These studies have highlighted the importance of specific hydrogen bonding and hydrophobic interactions in determining its bioactivity.
In conclusion, 1-(5-Chloro-2-Methylbenzenesulfonyl)-3-(1-Methyl-1H-Pyrazol-3-Yl)Piperidine represents a promising lead compound in drug discovery efforts. Its unique combination of structural features and biological activity positions it as a valuable tool for advancing our understanding of complex biological systems and developing novel therapeutic agents.
2194907-22-5 (1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine) 関連製品
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